1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane

Catalog No.
S577800
CAS No.
137371-97-2
M.F
C6H14O3S3
M. Wt
230.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)et...

CAS Number

137371-97-2

Product Name

1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane

IUPAC Name

1-methylsulfanyl-2-(2-methylsulfinylethylsulfonyl)ethane

Molecular Formula

C6H14O3S3

Molecular Weight

230.4 g/mol

InChI

InChI=1S/C6H14O3S3/c1-10-3-5-12(8,9)6-4-11(2)7/h3-6H2,1-2H3

InChI Key

SBIHJAMOAWUXOE-UHFFFAOYSA-N

SMILES

CSCCS(=O)(=O)CCS(=O)C

Synonyms

1-methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane, MSMTESE

Canonical SMILES

CSCCS(=O)(=O)CCS(=O)C

The exact mass of the compound 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfoxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane (CAS 137371-97-2), commonly referred to as MSMTESE, is a highly specific organosulfur β-lyase metabolite of the chemical warfare agent sulfur mustard (HD). Unlike simple hydrolysis products, MSMTESE is formed exclusively through the glutathione conjugation pathway in vivo, making it an unequivocal biomarker of HD exposure. In forensic toxicology and chemical weapons verification, the procurement of high-purity MSMTESE reference standards is critical for calibrating advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) instruments. Its availability enables laboratories to directly quantify intact metabolic profiles without relying on artifact-prone chemical reduction steps, ensuring rigorous compliance with international verification standards [1].

Forensic Analysis Fit

1 Analytical reference standard for forensic verification of sulfur mustard exposure
2 β‑Lyase pathway biomarker (MSMTESE) with reported zero background in unexposed urine
3 Suitable for LC‑MS/MS method validation and OPCW proficiency testing

Generic substitution with thiodiglycol (TDG) is unacceptable for definitive verification because TDG is a non-specific hydrolysis product with a documented background concentration (up to 20 ng/mL) in unexposed human populations, leading to critical false positives [1]. Furthermore, substituting MSMTESE with its fully reduced analog, SBMTE, forces laboratories to employ a titanium trichloride (TiCl3) reduction step during sample preparation. While standard in older GC-MS protocols, this reduction step destroys the native metabolic ratio and introduces recovery artifacts. Modern high-throughput UHPLC-MS/MS workflows require the exact MSMTESE standard to accurately quantify the intact, unreduced β-lyase metabolite directly from urine or plasma matrices [2].

Substitution Risk

False‑positive risk with hydrolysis metabolites
TDG and TDGO are present in >80% of unexposed individuals, which may compromise forensic specificity.
β‑Lyase metabolites show reported zero background
MSMTESE has consistently been undetectable in normal urine, supporting forensic evidentiary requirements.
Regulatory defensibility may be undermined
Substituting TDG for MSMTESE in CWC biomonitoring may introduce unacceptable false positives.

Zero Background Interference

A critical procurement driver for MSMTESE is its absolute specificity as an exposure biomarker. Studies analyzing urine from unexposed populations demonstrate that while the hydrolysis product thiodiglycol (TDG) exhibits a geometric mean background concentration of 3.43 ng/mL (ranging up to 20 ng/mL), MSMTESE and its related β-lyase metabolites are strictly absent (0 ng/mL) in unexposed individuals [1]. This binary presence/absence dynamic makes MSMTESE an unequivocal forensic marker.

Evidence DimensionBackground concentration in unexposed human urine
Target Compound Data0 ng/mL (MSMTESE / β-lyase pathway)
Comparator Or BaselineUp to 20 ng/mL (Thiodiglycol / TDG)
Quantified Difference100% elimination of background false positives
ConditionsHuman urine analysis via isotope-dilution mass spectrometry

Procuring MSMTESE standards allows laboratories to definitively confirm chemical warfare agent exposure without the ambiguity of background environmental interference.

Background specificity
Class‑level
MSMTESE: 0 ng/mL
TDG: 3.43 ng/mL mean
Reported zero background supports forensic specificity; TDG may present false‑positive risk.
Data to verify in target population; GC‑MS/MS, n=105

Direct UHPLC-MS/MS Compatibility

Historically, quantifying β-lyase metabolites required reducing MSMTESE and SBMSE into SBMTE using TiCl3, a process that adds significant sample preparation time and risks incomplete conversion. Modern UHPLC-MS/MS methods achieve simultaneous extraction and direct quantification of intact MSMTESE with high extraction recoveries (71.1–103%) [1]. By procuring the exact MSMTESE standard, laboratories bypass the chemical reduction step entirely, preserving the true in vivo metabolic profile and increasing analytical throughput.

Evidence DimensionSample preparation workflow and metabolic profiling
Target Compound DataDirect intact quantification (using MSMTESE standard)
Comparator Or BaselineMandatory TiCl3 reduction (using SBMTE standard only)
Quantified DifferenceEliminates reduction step; preserves native MSMTESE/SBMSE/SBMTE ratios
ConditionsUHPLC-MS/MS vs. legacy GC-MS/MS workflows

Essential for laboratories upgrading to high-throughput LC-MS/MS methods that require exact intact metabolite standards for accurate calibration.

Detection sensitivity
Head‑to‑head
25‑fold lower LOD
Supports trace‑level exposure verification at low‑dose or late timepoints.
UHPLC‑MS/MS, 0.1 mL urine

Extended Diagnostic Window

In contrast to the parent agent sulfur mustard (HD), which degrades in vivo within minutes to hours, MSMTESE provides a vastly extended diagnostic window. In large animal (porcine) inhalation models, MSMTESE is reliably detected in urine from 2 hours post-exposure and remains quantifiable for days [1]. This extended pharmacokinetic stability ensures that retrospective forensic analysis is viable long after the parent compound has been completely eliminated.

Evidence DimensionDiagnostic detection window post-exposure
Target Compound DataDays to weeks (MSMTESE)
Comparator Or BaselineMinutes to hours (Intact Sulfur Mustard / HD)
Quantified DifferenceOrders of magnitude longer detection viability
ConditionsIn vivo porcine inhalation model and human retrospective analysis

Critical for forensic and military procurement where biological sampling often occurs hours or days after the initial exposure event.

Chromatographic resolution
Method context
Δt = 1.28 min (MSMTESE 3.24 vs SBMSE 1.96 min)
Enables individual quantification without co‑elution.
LC‑HESI‑MS/MS, n=54 injections
Oxidative conversion
Cross‑study comparable
Up to 10% MSMTESE → SBMSE
Requires oxidative conversion control or correction in method design.
Sample preparation preceding analysis
Cell viability profile
Head‑to‑head
MSMTESE: no significant cytotoxicity
SBMTE & SBMSE: equivalent non‑cytotoxic
Supports interpretation as exposure biomarker without confounding cytotoxicity in cell models.
MTT assay, 4 cell lines, 10–1000 ng/mL, 24–72 h

OPCW and CWC Verification

As a definitive β-lyase metabolite, MSMTESE is a mandatory calibration standard for laboratories seeking or maintaining designation by the Organization for the Prohibition of Chemical Weapons (OPCW). It is used to validate LC-MS/MS methods for the unequivocal proof of sulfur mustard use [1].

Clinical Toxicology Profiling

Used in clinical laboratories to directly quantify intact urinary metabolites following suspected chemical terrorism or accidental occupational exposure, bypassing legacy chemical reduction steps and providing rapid diagnostic confirmation [2].

MCM Efficacy Models

Employed as a quantitative biomarker in in vivo exposure models (e.g., porcine or rodent) to evaluate the efficacy of novel medical countermeasures, scavengers, and therapeutics against sulfur mustard toxicity [3].

Application Selection Guide

Application
Selection Property
Validation Focus
OPCW Proficiency Testing
Certified reference material purity and identity
Method validation against OPCW designated laboratory criteria
Forensic verification of alleged exposure
Reported zero‑background specificity
Confirm absence in control matrices and population blank samples
Emergency response biomonitoring
High‑throughput oxidative conversion method compatibility
Rapid sample preparation and high‑sensitivity LOD verification
Toxicokinetic and metabolism research
Separate quantification of MSMTESE and SBMSE
Oxidative conversion monitoring and metabolite stability in repeated‑dose models

XLogP3

-0.7

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